2-(4-methoxyphenyl)-N,N-dimethylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)11(13)8-9-4-6-10(14-3)7-5-9/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEKXVLJLVTMBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349924 | |
| Record name | ST042236 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19625-79-7 | |
| Record name | 4-Methoxy-N,N-dimethylbenzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19625-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ST042236 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetamide, 4-methoxy-N,N-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations of Reactions Involving 2 4 Methoxyphenyl N,n Dimethylacetamide
Uncatalyzed and Catalyzed Amide Bond Formation Mechanisms
The formation of the amide bond in 2-(4-methoxyphenyl)-N,N-dimethylacetamide is a cornerstone of its synthesis and reactivity. This process is primarily governed by nucleophilic acyl substitution, a fundamental reaction class in organic chemistry.
Nucleophilic Acyl Substitution Pathways
Nucleophilic acyl substitution is the principal mechanism for the formation of amides and other carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org This reaction involves the substitution of a leaving group on an acyl carbon by a nucleophile. masterorganicchemistry.com The general mechanism proceeds through a two-step addition-elimination process. masterorganicchemistry.comlibretexts.org First, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. masterorganicchemistry.comlibretexts.org
The reactivity of the carboxylic acid derivative is largely influenced by the nature of the leaving group. libretexts.org More reactive derivatives, such as acyl chlorides, possess better leaving groups, making the substitution more favorable. libretexts.org In the context of synthesizing this compound, a common route involves the reaction of a more reactive derivative of 4-methoxyphenylacetic acid (like its acyl chloride) with dimethylamine (B145610).
The stability of the resulting amide bond is attributed to resonance stabilization, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group. libretexts.org This resonance effect imparts a partial double bond character to the C-N bond, making amides the least reactive of the carboxylic acid derivatives. libretexts.orgchemistrysteps.com
Role of Transition State Complexes
The transition state in nucleophilic acyl substitution reactions plays a pivotal role in determining the reaction rate. For the formation of this compound, the transition state for the initial nucleophilic attack on the carbonyl carbon is a high-energy species that resembles the tetrahedral intermediate. The stability of this transition state is influenced by both steric and electronic factors.
In catalyzed reactions, the catalyst functions by providing an alternative reaction pathway with a lower activation energy. For instance, acid catalysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack. youtube.com This leads to a more stable transition state and accelerates the reaction.
Transition-metal catalysis has also emerged as a powerful tool for amide bond formation. dntb.gov.uansf.gov For example, palladium-NHC (N-heterocyclic carbene) complexes can catalyze the cross-coupling of amides via activation of the N-C(O) bond. nsf.gov These reactions often proceed through a transition state involving the metal center, the amide, and the incoming nucleophile. The specific geometry and electronic properties of the transition state complex are crucial for the efficiency and selectivity of the catalytic cycle. While not explicitly detailed for this compound, these general principles of catalysis are applicable.
Reactivity of N,N-Dimethylacetamide Derivatives
The reactivity of N,N-dimethylacetamide and its derivatives, such as this compound, is diverse, encompassing reactions at the carbonyl group, the α-carbon, and the N-methyl groups.
Nucleophilic Substitution Reactions with Enolate Ions
The α-protons of this compound, being adjacent to the carbonyl group, are acidic and can be removed by a strong base to form an enolate ion. libretexts.org These enolate anions are potent nucleophiles and can participate in SN2 reactions with alkyl halides, a process known as C-alkylation. libretexts.orglibretexts.org
The formation of the enolate is typically achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (B95107) (THF). libretexts.org This ensures complete conversion to the enolate and minimizes side reactions. libretexts.orglibretexts.org The resulting enolate of this compound can then react with an electrophile.
A pertinent example is the use of sodium N,N-dimethylacetamide enolate in the synthesis of 2-arylpropanoic acids, a class of non-steroidal anti-inflammatory drugs. rsc.org This involves the photo-radical nucleophilic substitution of halogenoarenes with the enolate, followed by methylation and hydrolysis. rsc.org This demonstrates the synthetic utility of enolates derived from N,N-dimethylacetamide in forming new carbon-carbon bonds.
Table 1: Alkylation of N,N-Dimethylacetamide Enolate
| Reactant | Base | Electrophile | Product Type |
|---|---|---|---|
| This compound | Lithium diisopropylamide (LDA) | Alkyl halide (R-X) | α-Alkylated amide |
| N,N-dimethylacetamide | Sodium amide | Halogenoarene | Aryl-substituted acetamide (B32628) |
Solvent Effects on Reaction Kinetics and Mechanisms
The solvent in which a reaction is conducted can have a profound impact on its kinetics and mechanism. dtic.mildtic.mil N,N-dimethylacetamide (DMAc), the parent compound of the title molecule, is a polar aprotic solvent with a high dielectric constant, making it an excellent solvent for many organic and inorganic compounds. chemicalbook.comraco.cat
In reactions involving charged species or polar transition states, a polar solvent like DMAc can stabilize these species, thereby increasing the reaction rate. dtic.mil The ability of DMAc to solvate cations is particularly noteworthy. For instance, in a study of zinc-ion batteries, DMAc was used as a co-solvent to regulate the solvation structure around Zn2+ ions, which suppressed undesirable side reactions. rsc.org
Furthermore, the solvent can influence the reaction pathway. In electron transfer reactions, the solvent's polarity and viscosity can affect the rate of electron transfer by influencing the reorganization energy of the solvent molecules around the reactants as they transition to products. dtic.mildtic.mil Studies on the hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in various binary water-cosolvent mixtures have shown that the nature of the co-solvent significantly affects the reaction rate, highlighting the role of solute-solvent interactions. nih.gov These principles suggest that the kinetics and mechanisms of reactions involving this compound would be sensitive to the solvent environment.
Table 2: Properties of N,N-Dimethylacetamide as a Solvent
| Property | Value/Description |
|---|---|
| Type | Polar aprotic |
| Miscibility | Miscible with water and many organic solvents chemicalbook.com |
| Dielectric Constant | High |
| Applications | Polymer dissolution, reaction medium in organic synthesis chemicalbook.com |
Hydrolysis Mechanisms of Substituted Amides (General Principles Applied)
The hydrolysis of amides, including this compound, to a carboxylic acid and an amine is a fundamental reaction that can be catalyzed by either acid or base. libretexts.orgsavemyexams.com
Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group towards nucleophilic attack by a water molecule. chemistrysteps.comyoutube.com This leads to a tetrahedral intermediate. Subsequent proton transfer and elimination of dimethylamine (which is protonated to form a dimethylammonium ion under the acidic conditions) yields the carboxylic acid. chemistrysteps.com The protonation of the leaving amine makes it a better leaving group and renders the reaction irreversible. libretexts.org
Table 3: Products of Amide Hydrolysis
| Starting Amide | Conditions | Products |
|---|---|---|
| This compound | Acidic (e.g., H3O+, heat) | 4-methoxyphenylacetic acid and dimethylammonium ion |
| This compound | Basic (e.g., NaOH, H2O, heat) | 4-methoxyphenylacetate salt and dimethylamine |
Advanced Spectroscopic Analysis for Structural Elucidation and Conformation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the molecular structure of organic compounds. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications.nih.govresearchgate.net
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. In the case of 2-(4-methoxyphenyl)-N,N-dimethylacetamide, the ¹H NMR spectrum reveals distinct signals corresponding to the different proton environments.
The aromatic protons on the 4-methoxyphenyl (B3050149) group typically appear as a set of doublets in the downfield region of the spectrum, a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing acetamide (B32628) group.
The methylene (B1212753) protons (CH₂) adjacent to the carbonyl group and the aromatic ring give rise to a singlet. The protons of the two N-methyl (N(CH₃)₂) groups also produce a singlet, though its chemical shift can be influenced by factors such as solvent and temperature due to restricted rotation around the amide C-N bond. researchgate.net Finally, the methoxy (OCH₃) protons appear as a sharp singlet in the upfield region.
A representative depiction of the expected ¹H NMR data is presented in the table below.
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (ortho to OCH₃) | ~7.1-7.3 | Doublet | 2H |
| Aromatic (ortho to CH₂) | ~6.8-7.0 | Doublet | 2H |
| Methylene (CH₂) | ~3.6 | Singlet | 2H |
| Methoxy (OCH₃) | ~3.8 | Singlet | 3H |
| N-Methyl (N(CH₃)₂) | ~2.9-3.1 | Singlet | 6H |
Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.
Carbon Nuclear Magnetic Resonance (¹³C NMR) Applications.nih.govdrugbank.com
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the amide group is typically found in the most downfield region of the spectrum. The aromatic carbons show a set of signals in the aromatic region, with the carbon attached to the methoxy group and the carbon attached to the methylene group having distinct chemical shifts from the other aromatic carbons. The methylene carbon, the N-methyl carbons, and the methoxy carbon will each appear as separate signals in the upfield region of the spectrum.
The following table outlines the anticipated ¹³C NMR chemical shifts.
| Carbon Type | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | ~170-172 |
| Aromatic (C-OCH₃) | ~158-160 |
| Aromatic (C-CH₂) | ~128-130 |
| Aromatic (CH, ortho to OCH₃) | ~129-131 |
| Aromatic (CH, ortho to CH₂) | ~113-115 |
| Methylene (CH₂) | ~40-42 |
| Methoxy (OCH₃) | ~55 |
| N-Methyl (N(CH₃)₂) | ~35-37 |
Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.
Conformational Analysis using NMR and Computational Methods
The conformation of this compound, particularly the rotation around the C-N amide bond and the orientation of the phenyl ring, can be investigated using a combination of advanced NMR techniques and computational modeling. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlations between protons, offering insights into their spatial proximity.
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different conformations and predict the most stable arrangement of the molecule. These theoretical calculations can then be correlated with the experimental NMR data to provide a more complete picture of the molecule's three-dimensional structure in solution.
Infrared (IR) Spectroscopy for Functional Group Identification.nih.govresearchgate.net
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.
A strong absorption band in the region of 1630-1680 cm⁻¹ is indicative of the C=O stretching vibration of the tertiary amide. The C-N stretching vibration of the amide typically appears in the range of 1250-1350 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The characteristic C-O stretching of the methoxy group will be observed as a strong band around 1240-1260 cm⁻¹ (asymmetric) and a weaker band around 1030-1040 cm⁻¹ (symmetric).
Key IR absorption bands are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide | C=O stretch | 1630-1680 |
| Amide | C-N stretch | 1250-1350 |
| Aromatic | C-H stretch | >3000 |
| Aromatic | C=C stretch | 1450-1600 |
| Ether (Methoxy) | C-O stretch (asymmetric) | 1240-1260 |
| Ether (Methoxy) | C-O stretch (symmetric) | 1030-1040 |
High-Resolution Mass Spectrometry (HRMS) in Compound Characterization.nih.govacs.org
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C₁₁H₁₅NO₂), HRMS provides a highly accurate mass measurement of the molecular ion. nih.gov This allows for the unambiguous confirmation of the compound's chemical formula by comparing the experimentally determined mass to the theoretically calculated mass. The high accuracy of HRMS helps to distinguish the target compound from other molecules with the same nominal mass but different elemental compositions.
General Principles of Spectroscopic Characterization for Aryl-Substituted Amides.researchgate.netnih.gov
The spectroscopic characterization of aryl-substituted amides, as a class of compounds, follows general principles that are applicable to this compound. Aryl amides are important structural motifs in many pharmaceuticals and materials. researchgate.netnih.gov
In ¹H NMR, the chemical shifts of the aromatic protons are influenced by the electronic nature of both the substituent on the aryl ring and the amide group itself. The amide protons (if present, in primary and secondary amides) often exhibit broad signals due to quadrupole effects and chemical exchange. In tertiary amides like the subject compound, the signals for the N-alkyl groups can provide information about rotational barriers around the amide C-N bond.
In ¹³C NMR, the carbonyl carbon signal is a key diagnostic peak. The chemical shifts of the aromatic carbons provide insight into the electronic effects of the substituents.
IR spectroscopy is particularly useful for identifying the amide functional group, with the C=O stretching frequency being sensitive to the electronic environment and hydrogen bonding. The position of this band can help differentiate between primary, secondary, and tertiary amides.
Mass spectrometry provides the molecular weight and, through fragmentation patterns, can offer structural information. The fragmentation of aryl amides often involves cleavage of the amide bond and fragmentation of the aryl ring.
The combination of these spectroscopic techniques provides a powerful and comprehensive approach to the structural elucidation and characterization of aryl-substituted amides, ensuring the correct identification and purity assessment of these important compounds.
Computational Chemistry Studies
Density Functional Theory (DFT) Applications in Mechanistic Elucidation
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to elucidate reaction mechanisms.
There are no specific computational studies using DFT to investigate proton transfer and intermediate structures directly involving 2-(4-methoxyphenyl)-N,N-dimethylacetamide. Research on proton transfer in other molecules, such as 2,4-dihydroxybenzoic acid derivatives, has been conducted using DFT to understand their photophysical properties and reaction mechanisms chemrxiv.orgchemrxiv.org. However, similar detailed investigations for this compound are not present in the available literature.
A specific conformer population analysis for this compound using computational methods could not be located in the reviewed literature. Conformational analysis supported by computational methods has been performed on related molecules, such as 4′-substituted 2-(phenylselanyl)-2-(methoxy)-acetophenones, to understand the relative abundance of different conformers in various solvents researchgate.net. Such studies provide a framework for how the conformational landscape of this compound could be investigated, but specific data is not currently available.
Quantum Chemical Calculations in Understanding Reactivity
Quantum chemical calculations are fundamental in predicting and understanding the reactivity of chemical compounds.
Searches for specific quantum chemical calculations aimed at understanding the reactivity of this compound did not yield dedicated studies. The general application of quantum chemical methods, including DFT, to describe chemical reactivity is a broad field, but specific computational research detailing the reactivity of this particular amide is not available in the public domain based on the conducted searches mdpi.comscienceopen.com.
Intermolecular Interactions and Solvent Effects through Computational Models
Computational models are crucial for understanding how molecules interact with each other and with solvents, which in turn governs many of their physical and chemical properties.
No specific computational studies modeling the intermolecular interactions and solvent effects for this compound were found. The scientific literature does contain computational studies on the intermolecular interactions of simpler amides, like N,N-dimethylacetamide, often in the context of their use as solvents or in mixtures nih.gov. These studies provide insight into the types of interactions that might be expected, but a targeted analysis for this compound is not available.
Conclusion and Future Research Directions
Summary of Key Academic Findings on 2-(4-methoxyphenyl)-N,N-dimethylacetamide
Academic research directly referencing this compound has highlighted its utility in specific synthetic transformations. One notable study investigated the direct Csp³ methylenation of this compound. In this research, this compound was treated with tert-butoxide and an amine-borane complex at elevated temperatures, leading to the introduction of a methylene (B1212753) group. This transformation underscores the reactivity of the benzylic position of the molecule, a key feature that can be exploited for further functionalization.
Below is a table summarizing the key reactants for the probable synthesis of this compound:
| Reactant Name | Molecular Formula | Role in Synthesis |
| 4-Methoxyphenylacetic acid | C₉H₁₀O₃ | Carboxylic acid precursor |
| Dimethylamine (B145610) | C₂H₇N | Amine source |
| Thionyl chloride (or similar) | SOCl₂ | Activating agent for the carboxylic acid |
Spectroscopic and physical property data for this compound are not extensively reported in the academic literature. However, based on its structure, key characteristics can be predicted and would be routinely confirmed by standard analytical techniques in any synthetic study.
Unresolved Questions and Areas for Further Mechanistic Exploration
The limited body of research on this compound leaves several questions unanswered and opens avenues for further investigation. A primary area for exploration is a more detailed mechanistic understanding of its reactions. For instance, the Csp³ methylenation reaction could be studied in greater detail to elucidate the precise role of the reagents and the nature of the intermediates involved.
Furthermore, the full scope of the reactivity of this compound remains to be explored. Investigations into its behavior under various reaction conditions, such as oxidation, reduction, or in the presence of different catalysts, could reveal novel transformations and applications. The electronic properties of the methoxy-substituted phenyl ring undoubtedly influence the reactivity of the entire molecule, and a systematic study of this influence would be a valuable contribution.
Potential for Novel Synthetic Methodologies for N,N-Dimethylamides
The synthesis of N,N-dimethylamides, including this compound, is a cornerstone of organic chemistry. While traditional methods involving acyl chlorides or coupling agents are effective, there is a continuous drive towards developing more sustainable and efficient synthetic protocols.
Recent advances in amide synthesis that could be applied to the preparation of N,N-dimethylamides include:
Direct Amidation: Catalytic methods that enable the direct formation of amides from carboxylic acids and amines without the need for stoichiometric activating agents are highly sought after.
Flow Chemistry: The use of continuous flow reactors can offer improved safety, efficiency, and scalability for amide synthesis.
Biocatalysis: Enzymatic approaches to amide bond formation are gaining traction as a green alternative to traditional chemical methods.
The development of novel catalysts and reaction conditions that are milder, more atom-economical, and have a broader substrate scope represents a significant area for future research in the synthesis of N,N-dimethylamides.
Broader Implications for Amide Chemistry
The study of individual amides like this compound contributes to the broader understanding of amide chemistry, a field of immense importance in pharmaceuticals, materials science, and biology. The amide bond is a fundamental linkage in peptides and proteins, and understanding its formation and reactivity is crucial for the development of new drugs and biomaterials.
Future research in amide chemistry is likely to focus on several key areas:
Late-Stage Functionalization: The ability to modify complex molecules containing amide bonds in the later stages of a synthesis is a powerful tool for drug discovery and development.
Sustainable Amide Synthesis: Developing environmentally friendly methods for amide bond formation will continue to be a major focus, driven by the principles of green chemistry.
Novel Amide-Containing Materials: The unique properties of the amide bond can be harnessed to create new polymers and materials with tailored functionalities.
Q & A
Q. What are the recommended safety protocols for handling 2-(4-methoxyphenyl)-N,N-dimethylacetamide in laboratory settings?
- Methodological Answer :
- Protective Measures : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps to minimize inhalation risks .
- Waste Management : Segregate chemical waste into halogenated and non-halogenated containers. Collaborate with certified waste disposal services to ensure compliance with environmental regulations (e.g., MARPOL Annex II for bulk transport) .
- Emergency Response : In case of exposure, rinse affected areas with water for 15 minutes and seek immediate medical consultation. Provide Safety Data Sheets (SDS) to healthcare providers .
Q. How can researchers structurally characterize this compound using spectroscopic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze -NMR for methoxy (-OCH) singlet at δ 3.7–3.9 ppm and N,N-dimethyl protons as a singlet at δ 2.8–3.1 ppm. -NMR should show carbonyl (C=O) resonance at ~170 ppm .
- Infrared Spectroscopy (IR) : Identify carbonyl stretching vibrations at 1650–1680 cm and methoxy C-O stretches at 1250–1300 cm .
- Mass Spectrometry (MS) : Look for molecular ion peaks (M) matching the molecular formula (CHNO) and fragmentation patterns consistent with acetamide derivatives .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer :
- Stepwise Synthesis :
Friedel-Crafts Acylation : React 4-methoxyphenylacetic acid with dimethylamine in the presence of a coupling agent (e.g., DCC) to form the acetamide backbone.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Monitor purity via thin-layer chromatography (TLC) .
- Alternative Routes : Explore microwave-assisted synthesis to reduce reaction time, or enzymatic catalysis for greener protocols .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound in multi-step reactions?
- Methodological Answer :
- Parameter Screening :
- Catalysts : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance acylation efficiency.
- Solvent Selection : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for intermediate stability .
- Yield Improvement :
- Temperature Control : Optimize reflux conditions (e.g., 80–100°C) to balance reaction rate and byproduct formation.
- Workup Strategies : Implement liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted dimethylamine .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for acetamide derivatives?
- Methodological Answer :
- Metabolic Stability Studies : Use liver microsome assays to identify rapid metabolism of the compound in vivo, which may explain reduced efficacy compared to in vitro results .
- Bioavailability Analysis : Measure plasma protein binding and blood-brain barrier penetration via LC-MS/MS. Adjust formulation (e.g., liposomal encapsulation) to enhance delivery .
- Dose-Response Reassessment : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to align dosing regimens with observed activity .
Q. What methodologies are recommended for assessing the environmental impact of this compound during disposal?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

